molecular formula C16H21N5O5 B2580917 methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887465-64-7

methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2580917
CAS RN: 887465-64-7
M. Wt: 363.374
InChI Key: QWKHICRKIZTEJB-UHFFFAOYSA-N
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Description

Methyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C16H21N5O5 and its molecular weight is 363.374. The purity is usually 95%.
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Scientific Research Applications

Transformations and Synthesis

  • Research has explored the transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, showcasing methodologies that could be relevant for studying the structural modifications and synthetic pathways of related compounds (Kolar, Tiŝler, & Pizzioli, 1996).

Biological Activity and Applications

  • Synthesis and structure studies of hypermodified nucleosides, which are components of rat liver phenylalanine transfer ribonucleic Acid, could offer insights into the biological significance and potential applications of similarly structured molecules in biological systems (Itaya & Kanai, 2002).

Antioxidant and Anti-inflammatory Properties

  • The study of new derivatives with antioxidant and anti-inflammatory properties by in vitro methods provides a framework for evaluating the potential therapeutic applications of similar compounds (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Gas Chromatographic Methods

  • The development of efficient gas chromatographic methods for the determination of herbicides showcases analytical techniques that could be applied to detect and quantify the compound of interest in various matrices (Anisuzzaman et al., 2000).

properties

IUPAC Name

methyl 3-[6-(2-methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5/c1-10-9-21-12-13(17-15(21)19(10)7-8-25-3)18(2)16(24)20(14(12)23)6-5-11(22)26-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKHICRKIZTEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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